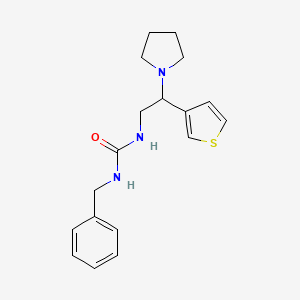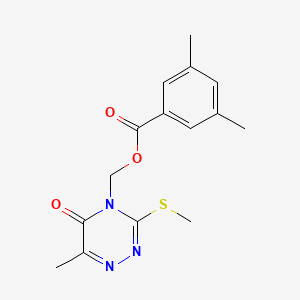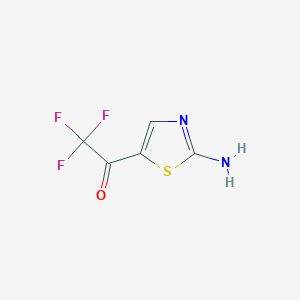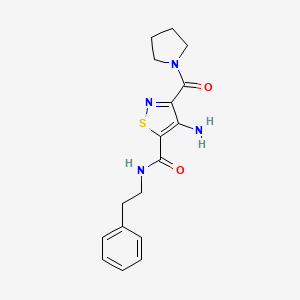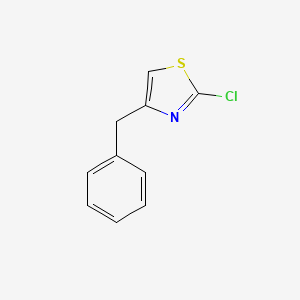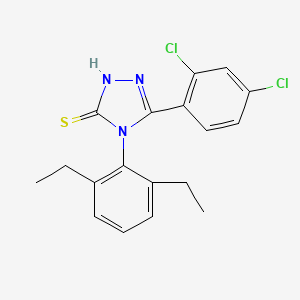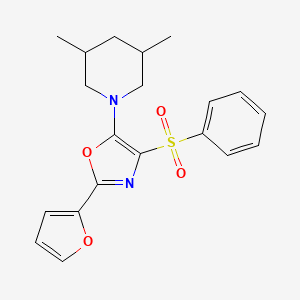
5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a furan ring, and an oxazole ring, along with a phenylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 3,5-dimethylpiperidine, the piperidine ring is formed through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a furan derivative.
Formation of the Oxazole Ring: The oxazole ring is typically synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, often using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Saturated oxazole derivatives.
Substitution Products: Various substituted phenylsulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features allow it to interact with various enzymes and receptors, making it a potential lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique functional groups make it valuable in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The phenylsulfonyl group, in particular, plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(methylsulfonyl)oxazole
- 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(ethylsulfonyl)oxazole
- 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(propylsulfonyl)oxazole
Uniqueness
Compared to similar compounds, 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is unique due to the presence of the phenylsulfonyl group, which significantly influences its chemical reactivity and biological activity. This group enhances the compound’s ability to interact with a broader range of molecular targets, making it more versatile in various applications.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(furan-2-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14-11-15(2)13-22(12-14)20-19(21-18(26-20)17-9-6-10-25-17)27(23,24)16-7-4-3-5-8-16/h3-10,14-15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELJMNNURYMNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)
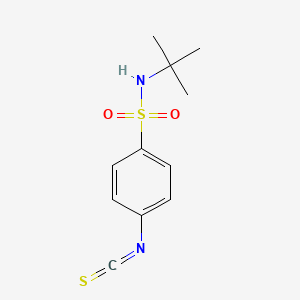
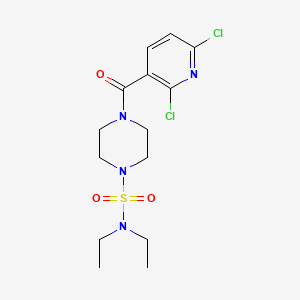
![1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2607492.png)
![4-METHYL-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2607494.png)
![N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2607495.png)
